molecular formula C21H16N2O4S B2557136 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide CAS No. 896365-90-5

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

Cat. No.: B2557136
CAS No.: 896365-90-5
M. Wt: 392.43
InChI Key: HEIBYCSXEUWCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is a synthetic benzamide derivative engineered for advanced pharmacological research, integrating a benzoxazole heterocycle and a methylsulfonyl group. This structural motif is frequently associated with significant biological activity, making it a compound of interest in oncology and infectious disease studies. Its core value lies in its potential as a multi-target agent for investigating resistant disease pathways. In cancer research, analogs featuring the benzoxazole scaffold have demonstrated promising anticancer properties. For instance, similar compounds have been identified as inhibitors of JMJD3 (a histone demethylase implicated in cancers like melanoma), with one study reporting a potent analog exhibiting an IC50 of 1.22 µM and inducing S-phase cell cycle arrest . Furthermore, structurally related benzamide derivatives have shown potent cytotoxic effects against human colorectal carcinoma cells (HCT116), with reported IC50 values as low as 4.12 µM, surpassing the activity of the standard drug 5-FU . The mechanism of action is multifaceted. As suggested by molecular modeling studies on similar benzoxazoles, the compound may act by coordinating with metal ions like Fe²⁺ in the active site of epigenetic enzymes such as JMJD3, thereby inhibiting their activity . Additionally, the methylsulfonyl group can be a key pharmacophore for interaction with enzymatic targets. Beyond oncology, related benzoxazole and benzamide compounds exhibit a broad spectrum of antimicrobial activity. Research on similar molecules has revealed efficacy against Gram-positive bacteria such as Staphylococcus aureus and fungal pathogens like Candida albicans and Aspergillus niger , with some derivatives displaying MIC values comparable to or better than standard drugs fluconazole and ofloxacin . This antimicrobial potential is believed to stem from the compound's ability to disrupt microbial cell wall synthesis or interfere with essential bacterial enzymes . This product is intended for research applications only, including in vitro assays, target identification, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is strictly for laboratory use and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-28(25,26)19-12-5-2-9-16(19)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-4-11-18(17)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIBYCSXEUWCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a halogenated benzo[d]oxazole and a phenylboronic acid.

    Introduction of the methylsulfonyl group: This can be done via sulfonylation of an amine precursor with methylsulfonyl chloride.

    Formation of the benzamide: The final step could involve the reaction of the sulfonylated intermediate with a benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.

    Reduction: Reduction reactions might target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoxazoles can inhibit various cancer cell lines. In particular:

  • Mechanism of Action : Compounds similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide have been found to interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.
  • In Vitro Studies : In studies involving human colorectal carcinoma cell lines (HCT116), certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior potency.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research has evaluated the antimicrobial efficacy of related compounds against various bacterial and fungal strains:

  • Broad-Spectrum Activity : Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Minimum Inhibitory Concentration (MIC) : In antimicrobial screening, certain derivatives exhibited MIC values comparable to or lower than established antibiotics, suggesting their potential as new therapeutic agents.

Case Studies

  • Anticancer Screening : A study reported on the synthesis and evaluation of benzoxazole derivatives, including this compound. The results showed that specific compounds had IC50 values significantly lower than 5-FU, highlighting their potential in cancer treatment .
    CompoundIC50 (μM)Target Cell Line
    N95.85HCT116
    N184.53HCT116
    5-FU9.99HCT116
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of synthesized benzamide derivatives against various pathogens, revealing promising results for several compounds with similar structures .
    CompoundMIC (μM)Bacterial Strain
    N11.27Staphylococcus aureus
    N81.43Escherichia coli
    N221.30Klebsiella pneumoniae

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The benzo[d]oxazole moiety could play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound shares a benzo[d]oxazole-phenyl-benzamide scaffold with derivatives described in and . Key comparisons include:

  • Substituents on Benzo[d]oxazole: compounds (e.g., 12c–12h) feature substituents like 5-chloro (12e), 5-methyl (12f), and tert-butyl groups . These groups modulate lipophilicity and steric effects. compounds (e.g., 8e–8j) include nitro (8e, 8f) and acetyl (8g, 8h) groups on the benzamide moiety, which may enhance electron-deficient character compared to the target’s methylsulfonyl group .
  • Methylsulfonyl vs. Compared to Nitazoxanide (), a nitro-thiazole derivative with antiparasitic activity, the methylsulfonyl group offers distinct electronic effects, possibly altering target specificity .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Key Reference
Target Compound Benzo[d]oxazole 2-(methylsulfonyl) Hypothesized kinase inhibition N/A
12e () Benzo[d]oxazole 5-chloro, tert-butyl HepG2 cytotoxicity (IC50: ND)
8e () Benzo[d]oxazole 5-chloro, 4-nitro VEGFR-2 inhibition
3l () Benzo[d]thiazole 3-methyl Synthetic intermediate
Nitazoxanide () Thiazole 5-nitro Antiparasitic

ND = No specific data provided in evidence.

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a benzo[d]oxazole moiety, which is known for its diverse pharmacological effects. The presence of the methylsulfonyl group enhances solubility, potentially influencing its interactions with biological targets. The molecular formula is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 320.37 g/mol .

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In one study, sulfonamide derivatives were tested for their ability to inhibit carrageenan-induced paw edema in rats. The results showed that certain derivatives inhibited edema by over 90% at specific concentrations .

CompoundEdema Inhibition (%) at 1hEdema Inhibition (%) at 2hEdema Inhibition (%) at 3h
Compound A94.6989.6687.83
Compound B90.1285.4582.00

2. Antimicrobial Activity

The antimicrobial properties of related benzamide derivatives have been extensively studied. For instance, a series of benzoxazole derivatives were evaluated against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicated promising activity:

CompoundMIC (mg/mL) against E. coliMIC (mg/mL) against S. aureus
Compound C6.726.63
Compound D6.676.45

These findings suggest that this compound could possess similar antimicrobial efficacy .

3. Anticancer Activity

The anticancer potential of benzamide derivatives has also been explored in various studies. For example, certain compounds demonstrated significant inhibition of cell proliferation in cancer cell lines through mechanisms involving the downregulation of dihydrofolate reductase (DHFR), a target in cancer therapy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes.

Case Studies

Several studies have highlighted the biological activity of benzamide derivatives:

  • A study published in Frontiers in Chemistry reported on the synthesis and evaluation of new sulfonamides with carboxamide functionalities showing good anti-inflammatory and antimicrobial activities .
  • Another research article focused on the synthesis of oxazole derivatives and their evaluation against various microbial strains, demonstrating notable inhibition at higher concentrations .

Q & A

Q. What are the recommended synthetic routes for N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide, and how can reaction efficiency be optimized?

A two-step approach is typically employed:

Synthesis of the benzoxazole core : React 2-aminophenol derivatives with carboxylic acid derivatives under reflux conditions (e.g., using polyphosphoric acid as a catalyst) to form the benzo[d]oxazole ring.

Amide coupling : Use coupling reagents like EDC/HOBt or DCC to link the benzoxazole-containing phenylamine to 2-(methylsulfonyl)benzoyl chloride.
Optimization strategies :

  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) to enhance yield .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • 1H/13C NMR : Identify protons adjacent to the methylsulfonyl group (δ ~3.2–3.5 ppm for CH3SO2) and aromatic protons in the benzoxazole ring (δ ~7.5–8.5 ppm) .
  • IR spectroscopy : Confirm sulfonyl (SO2) stretches at ~1150–1300 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Solubility : The methylsulfonyl group enhances polarity; use DMSO or DMF for stock solutions.
  • Stability : Conduct pH-dependent stability studies (e.g., in PBS at pH 7.4 vs. acidic buffers) to assess hydrolytic degradation of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Potential discrepancies (e.g., variable IC50 values in cytotoxicity assays) may arise from:

  • Aggregation effects : Use dynamic light scattering (DLS) to detect nanoaggregates in solution, which may alter bioavailability .
  • Assay conditions : Standardize cell lines, serum content, and incubation times. Validate results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. What computational strategies can predict the compound’s mechanism of action?

  • Molecular docking : Model interactions with VEGFR-2 or apoptosis-related targets (e.g., Bcl-2) using AutoDock Vina, focusing on the benzoxazole moiety’s π-π stacking potential .
  • DFT calculations : Analyze charge transfer states (e.g., quasi-TICT) to explain photophysical properties like aggregation-induced emission (AIE) .

Q. How does structural modification of the benzoxazole or sulfonyl group influence bioactivity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., Cl) to the benzoxazole ring enhances VEGFR-2 inhibition, while methylsulfonyl improves solubility and target binding .
  • Case study : Compare N-(3-(5-chlorobenzo[d]oxazol-2-yl)phenyl) analogs, which show ~3-fold higher anti-proliferative activity than unsubstituted derivatives .

Q. What experimental designs are recommended for studying aggregation-induced emission (AIE)?

  • Solvent engineering : Prepare THF/H2O mixtures (e.g., 90:10 to 50:50 v/v) to induce aggregation and measure fluorescence quantum yield .
  • Morphological analysis : Use SEM or TEM to correlate emission intensity with nanostructure formation (e.g., crystalline vs. amorphous states) .

Methodological Tables

Q. Table 1. Key Spectral Markers for Structural Validation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Benzoxazole C-H7.5–8.5 (multiplet)1600–1500 (C=N)
Methylsulfonyl (SO2)3.2–3.5 (singlet)1150–1300 (S=O)
Amide (C=O)-~1650 (stretch)

Q. Table 2. Biological Activity Optimization

ModificationEffect on ActivityReference
5-Cl on benzoxazole↑ VEGFR-2 inhibition (IC50 = 0.8 µM)
Methylsulfonyl vs. H↑ Solubility, ↓ cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.